molecular formula C17H14BrN3O2 B361532 N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide CAS No. 93065-53-3

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide

Cat. No.: B361532
CAS No.: 93065-53-3
M. Wt: 372.2g/mol
InChI Key: JKLJAXKSIPGWHY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is a complex organic compound that features a quinoxaline core, a bromo substituent, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Amidation: The final step involves the formation of the propionamide group, which can be accomplished by reacting the bromoquinoxaline derivative with propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromo group.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxyquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
  • N-(4-fluoro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide

Uniqueness

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLJAXKSIPGWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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